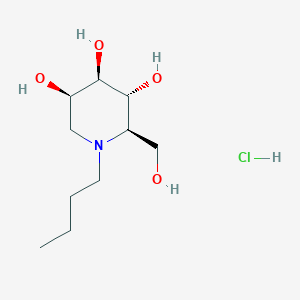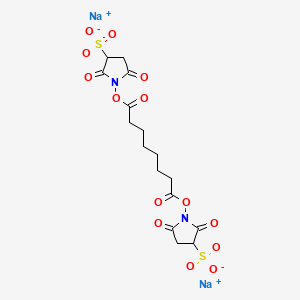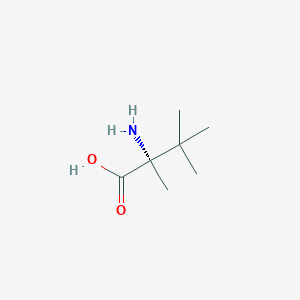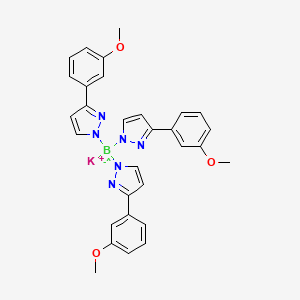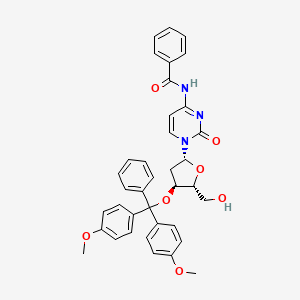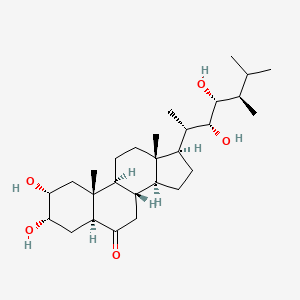
24-Epicastasteron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Epicastasterone is a natural product found in Rheum rhabarbarum, Beta vulgaris, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pflanzenwachstumsregulation
24-Epicastasteron (ECS) ist ein wichtiges Phytohormon, das an der Regulierung wichtiger Prozesse des Zellstoffwechsels beteiligt ist, die das Pflanzenwachstum steuern {svg_1}. Es spielt eine entscheidende Rolle bei der Orchestrierung von Pflanzenreaktionen auf viele abiotische und biotische Stressfaktoren {svg_2}. Unter optimalen Bedingungen kann ECS in getesteten Konzentrationen von 0,25 µM und 1 µM das Wachstum von Sojabohnen durch Induktion von Auxingehalten fördern {svg_3}.
Modulation des Hormonzustands in Pflanzen
ECS hat einen signifikanten Einfluss auf den endogenen Gehalt wichtiger Phytohormone (Auxine, Salicylsäure, Jasmonsäure und Abscisinsäure) und deren Zwischenprodukte in Sojabohnenblättern {svg_4}. Es reguliert den Auxingehalt (Indol-3-Essigsäure, IAA) nach oben und den Gehalt an Salicylsäure, Jasmonsäure und Abscisinsäure nach unten {svg_5}.
Aktivierung von Adaptationsstrategien
Die ECS-Behandlung deutet auf eine Aktivierung der Adaptationsstrategien des Zellstoffwechsels auf mögliche Umweltbelastungen hin {svg_6}. Benzoesäure (ein Vorläufer von Salicylsäure (SA)), aber nicht SA selbst, wurde unter ECS-Behandlung ebenfalls stark angereichert {svg_7}.
Salzwiderstand in Pflanzen
ECS und sein Konjugat mit einem Salicylsäurerest - this compound 2-Monosalicylate (MSEC) - haben sich als resistenzsteigernd gegenüber Arabidopsis thaliana L. erwiesen. Pflanzen gegenüber 24-stündigem Kontakt mit 175 mM NaCl {svg_8}. Die Vorbehandlung der Wildpflanzen mit 0,01-1 µM EC erhöhte ihre Salzresistenz {svg_9}.
Aktivierung von antioxidativen Enzymen
Bei salzgestressten Wildpflanzen erhöhte EC die Aktivität der antioxidativen Enzyme Katalase und Guaiacol-Peroxidase {svg_10}. Die Behandlung mit MSEC aktivierte Superoxiddismutase und Katalase signifikant {svg_11}.
Hitzeresistenz in Weizenkulturen
ECS kann, wenn es auf hitzestresste Pflanzen gesprüht wird, eine relativ höhere photosynthetische Blattkapazität aufrechterhalten, indem es antioxidative Enzyme hochreguliert, wodurch die Schädigung der Lipidmembran und des Blattachlorophylls reduziert wird {svg_12}. Dies deutet darauf hin, dass ECS verwendet werden könnte, um die Getreideproduktion von Weizenkulturen vor terminalen Hitzeeinflüssen zu schützen {svg_13}.
Wirkmechanismus
Target of Action
24-Epicastasterone (EC) is a brassinosteroid, a class of plant-specific steroid hormones . It plays a significant role in the regulation of plant body functions under both optimal and unfavorable conditions . The primary targets of EC are the plant’s hormonal system and stress-protective systems .
Mode of Action
EC interacts with its targets by modulating the balance of pro-and antioxidant elements in the plant’s root cells . This modulation is achieved through a transient increase in the content of hydrogen peroxide in seedling roots . The treatment of seedlings with EC causes an increase in the activity of antioxidant enzymes (catalase and guaiacol peroxidase) in the roots . This ROS-mediated action of EC on the stress-protective systems of seedling roots helps increase the plant’s heat resistance .
Biochemical Pathways
EC affects the signaling pathways of brassinosteroids and salicylic acid . It has a functional interaction with almost all components of the plant hormonal system . For example, it has been shown that stimulation of growth processes with brassinosteroids involves their synergistic interaction with gibberellins and auxins . EC also interacts with stress phytohormones, in particular, abscisic acid (ABA) and salicylic acid (SA) .
Pharmacokinetics
It is known that the compound can be applied to plants through foliar treatment . The impact of this treatment on the endogenous content of major phytohormones in soybean leaves was observed 7 days following the treatment .
Result of Action
The application of EC results in the upregulation of auxin content (indole-3-acetic acid, IAA) and downregulation of salicylic, jasmonic, and abscisic acid levels . These changes promote growth in plants by inducing auxin contents . Additionally, EC treatment leads to a more significant increase in heat resistance as compared to the action of salicylic acid (SA), and a mixture of EC and SA at the indicated concentrations .
Action Environment
The action, efficacy, and stability of EC are influenced by environmental factors such as heat stress . When heat-stressed plants are sprayed with EC, they can sustain a relatively higher leaf photosynthetic capacity by up-regulating antioxidant enzymes, thus reducing damage on lipid membranes and leaf chlorophyll . This suggests that EC can be used to protect crops from terminal heat stress .
Biochemische Analyse
Biochemical Properties
24-Epicastasterone has been shown to interact with various biomolecules and play a significant role in biochemical reactions. For instance, it has been found to impact the endogenous content of major phytohormones such as auxins, salicylic acid, jasmonic acid, and abscisic acid . Specifically, 24-Epicastasterone upregulates auxin content (indole-3-acetic acid, IAA) and downregulates salicylic, jasmonic, and abscisic acid levels .
Cellular Effects
24-Epicastasterone has various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, under optimal conditions, 24-Epicastasterone might promote growth in soybeans by inducing auxin contents .
Molecular Mechanism
The molecular mechanism of 24-Epicastasterone involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
24-Epicastasterone is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-QONPFPPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80736-41-0 |
Source


|
| Record name | Castasterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

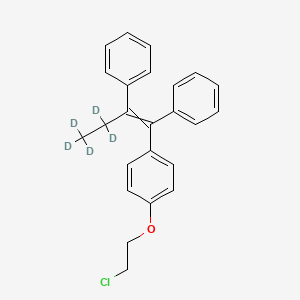
![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
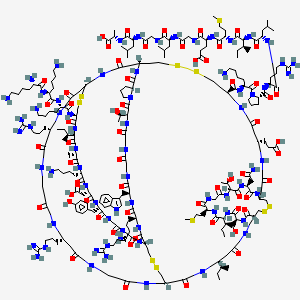
![[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester](/img/no-structure.png)
